molecular formula C18H16N4OS B3935313 (2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine

(2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine

Cat. No. B3935313
M. Wt: 336.4 g/mol
InChI Key: RUUSJNPAIHUOKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine, also known as BPTA, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPTA belongs to a class of compounds called benzoxadiazoles, which have been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of (2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine is not fully understood. However, it has been shown to interact with various proteins and enzymes in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. This compound has also been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process. This compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using (2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine in lab experiments is its high purity and yield. This allows for accurate and reproducible results. Another advantage is its versatility in various biological assays. However, one limitation is its solubility in water, which can make it difficult to use in certain experiments. Another limitation is the lack of clinical studies on this compound, which limits its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of (2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine. One direction is to further investigate its potential as a therapeutic agent in various diseases. Another direction is to study its mechanism of action in more detail. Additionally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and efficacy in humans. Finally, the development of this compound derivatives with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a compound with potential as a therapeutic agent in various diseases. Its synthesis method has been optimized to yield high purity and high yield. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It interacts with various proteins and enzymes in cells, although its exact mechanism of action is not fully understood. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.

Scientific Research Applications

(2,1,3-benzoxadiazol-4-ylmethyl)(pyridin-3-ylmethyl)(3-thienylmethyl)amine has been studied for its potential as a therapeutic agent in various diseases. One study showed that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study demonstrated that this compound has anti-cancer effects by inducing apoptosis in cancer cells. This compound has also been studied for its potential as a neuroprotective agent in Alzheimer's disease.

properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-ylmethyl)-1-pyridin-3-yl-N-(thiophen-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-4-16(18-17(5-1)20-23-21-18)12-22(11-15-6-8-24-13-15)10-14-3-2-7-19-9-14/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUSJNPAIHUOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)CN(CC3=CN=CC=C3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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